Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate

LogP Lipophilicity ADME

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate (CAS 1989672-89-0), also designated methyl 3-isopropoxytetrahydrofuran-3-carboxylate, is a synthetic heterocyclic building block featuring a fully saturated oxolane (tetrahydrofuran) ring substituted at the 3-position with an isopropoxy ether and a methyl ester. Its molecular formula is C9H16O4 with a molecular weight of 188.22 g·mol⁻¹.

Molecular Formula C9H16O4
Molecular Weight 188.223
CAS No. 1989672-89-0
Cat. No. B2763728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(propan-2-yloxy)oxolane-3-carboxylate
CAS1989672-89-0
Molecular FormulaC9H16O4
Molecular Weight188.223
Structural Identifiers
SMILESCC(C)OC1(CCOC1)C(=O)OC
InChIInChI=1S/C9H16O4/c1-7(2)13-9(8(10)11-3)4-5-12-6-9/h7H,4-6H2,1-3H3
InChIKeyIDRMKCHOBMKVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate (CAS 1989672-89-0): Physicochemical Identity and Structural Classification


Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate (CAS 1989672-89-0), also designated methyl 3-isopropoxytetrahydrofuran-3-carboxylate, is a synthetic heterocyclic building block featuring a fully saturated oxolane (tetrahydrofuran) ring substituted at the 3-position with an isopropoxy ether and a methyl ester. Its molecular formula is C9H16O4 with a molecular weight of 188.22 g·mol⁻¹ . The compound exhibits a computed LogP of 0.7435 and a topological polar surface area (TPSA) of 44.76 Ų at the 95% purity specification, establishing its baseline identity within the 3,3-disubstituted oxolane-3-carboxylate chemical space .

Why Generic Oxolane-3-carboxylate Substitution Introduces Uncontrolled Variability in Physicochemical and Safety Profiles


Within the oxolane-3-carboxylate family, minor substituent modifications at the 3-position produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and hazard classification that directly impact downstream synthetic compatibility, solubility, and laboratory safety protocols. The unsubstituted parent methyl oxolane-3-carboxylate (CAS 53662-85-4) carries a GHS H226 flammability warning and H302 acute oral toxicity label , while the 3-isopropoxy analog presents no equivalent GHS-classified hazard statements in available supplier documentation. The 3-aminomethyl derivative introduces a basic nitrogen center that fundamentally alters protonation state under physiological pH conditions [1], and the benzylamino-substituted variant adds a bulky aromatic moiety that dramatically increases molecular weight and logP . These divergent property sets mean that interchangeability among in-class analogs cannot be assumed without explicit head-to-head quantitative validation for the specific end-use application.

Quantitative Differentiation of Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate Against Three Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Isopropoxy vs. Unsubstituted Methyl Oxolane-3-carboxylate

The target compound exhibits a computed LogP of 0.7435 , representing a 3.8-fold increase in predicted octanol-water partition coefficient compared to the unsubstituted parent methyl oxolane-3-carboxylate (LogP = 0.19590 ). This difference of ΔLogP ≈ +0.55 units translates to measurably enhanced membrane permeability potential while remaining within drug-like LogP space (<5).

LogP Lipophilicity ADME Partition coefficient

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound's TPSA of 44.76 Ų is 26% larger than the unsubstituted methyl oxolane-3-carboxylate (TPSA = 35.53 Ų ). Critically, both values remain below the widely cited 60–70 Ų threshold for favorable passive blood-brain barrier (BBB) penetration, and well below the 140 Ų cutoff for oral bioavailability per Veber's rules. This positions the 3-isopropoxy analog as retaining CNS accessibility while offering additional hydrogen bond acceptor capacity (H_Acceptors = 4 vs. 3 for the parent) that may improve target binding interactions.

TPSA Blood-brain barrier CNS drug design Polar surface area

Safety Hazard Profile: Absence of GHS-Classified Acute Toxicity vs. Unsubstituted Methyl Oxolane-3-carboxylate

Available supplier documentation for methyl oxolane-3-carboxylate (CAS 53662-85-4) assigns GHS hazard statements including H226 (flammable liquid and vapor) and H302 (harmful if swallowed), along with H315, H319, H332, and H335 per American Elements [1] and H226 as the primary hazard per BOC Sciences . In contrast, the target compound's supplier datasheets (Leyan, AKSci) list no GHS-classified hazard statements, signal words, or pictograms . This indicates a meaningfully lower acute hazard burden under standard GHS classification criteria for the 3-isopropoxy derivative.

Lab safety GHS classification Procurement compliance Acute toxicity

Molecular Complexity and Rotatable Bond Count: Implications for Fragment-Based Drug Discovery

The target compound possesses 3 rotatable bonds and a molecular weight of 188.22 g·mol⁻¹ , compared to the benzylamino analog methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride (CAS 1803610-75-4) with MW 271.74 g·mol⁻¹ and a significantly more complex structure incorporating a benzylamino group and hydrochloride salt . The lower molecular weight and reduced aromatic ring count of the isopropoxy derivative place it within fragment-like chemical space (MW < 250, rotatable bonds ≤ 3) as defined by the 'Rule of Three' for fragment-based lead discovery, whereas the benzylamino analog exceeds typical fragment cutoffs and is more appropriately classified as a lead-like or drug-like scaffold. Furthermore, compared to 3-propoxyoxolane-3-carboxylic acid (CAS 2138585-84-7, MW 174.19, XLogP3 ≈ 0.4, TPSA ≈ 55.8 Ų) [1], the target compound's methyl ester (vs. free carboxylic acid) avoids the potential for pH-dependent ionization that complicates bioavailability prediction and assay interpretation.

Fragment-based drug discovery Rotatable bonds Molecular complexity Ligand efficiency

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate: Recommended Scientific Selection Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design

With MW of 188.22, only 3 rotatable bonds, zero hydrogen bond donors, and a TPSA of 44.76 Ų, the compound satisfies the 'Rule of Three' criteria (MW < 250, HBD ≤ 3, HBA ≤ 6, clogP ≤ 3.5) for fragment screening libraries . Its neutral character and moderate lipophilicity (LogP = 0.7435) distinguish it from ionizable amino or carboxylic acid analogs that may exhibit confounding pH-dependent behavior in biochemical assays. Procurement for fragment library assembly benefits from the absence of GHS-classified acute toxicity hazards that affect shipping and handling of the unsubstituted parent methyl oxolane-3-carboxylate .

PROTAC and Protein Degrader Linker Intermediate Synthesis

Oxolane-3-carboxylate scaffolds are explicitly cataloged as Protein Degrader Building Blocks by major suppliers, indicating established utility in PROTAC linker construction . The target compound's isopropoxy ether offers a metabolically stable oxygen linkage point distinct from the more common amino-functionalized oxolane-3-carboxylates. Its 4 hydrogen bond acceptors (vs. 3 for the unsubstituted methyl ester) provide additional solvation capacity without introducing hydrogen bond donors that could reduce membrane permeability of the final bifunctional degrader molecule . The enhanced lipophilicity (LogP 0.7435 vs. 0.19590 for the unsubstituted analog) may favor cellular uptake of PROTAC constructs incorporating this scaffold .

CNS-Targeted Lead Optimization with Favorable BBB Penetration Potential

With a TPSA of 44.76 Ų—comfortably below the 60–70 Ų BBB penetration threshold—and zero hydrogen bond donors, the compound is well-suited as a synthetic intermediate for CNS drug discovery programs where passive brain penetration must be preserved . Compared to the benzylamino analog (MW 271.74, containing an additional aromatic ring), the isopropoxy derivative maintains a lower molecular weight and avoids aromatic ring count escalation, factors that are independently associated with improved CNS drug-likeness . The neutral ester can serve as a masked carboxylic acid or alcohol precursor in prodrug strategies without the CNS-penetration penalty of free ionizable groups.

Synthetic Methodology Development Using 3,3-Disubstituted Oxolane Templates

The unique 3-isopropoxy-3-carboxylate disubstitution pattern offers a sterically differentiated scaffold for developing and benchmarking new synthetic methodologies (e.g., chemoselective ester reduction in the presence of an ether, or ether cleavage conditions that spare the ester). The compound's availability at 95% purity from multiple suppliers (Leyan, AKSci, Bidepharm) with documented MDL identifier MFCD30342652 facilitates reproducible procurement for method development . Its favorable safety profile (no GHS hazard classifications vs. the flammable/toxic unsubstituted parent) simplifies reaction screening workflows in academic and industrial laboratories .

Quote Request

Request a Quote for Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.